molecular formula C8H10OS B3021132 4-Ethoxybenzenethiol CAS No. 699-09-2

4-Ethoxybenzenethiol

Cat. No.: B3021132
CAS No.: 699-09-2
M. Wt: 154.23 g/mol
InChI Key: OXWOIUVGAWIZQQ-UHFFFAOYSA-N
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Description

4-Ethoxybenzenethiol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Kinetics

  • Ethoxy-4-nitrobenzene, a derivative of 4-Ethoxybenzenethiol, can be synthesized using phase-transfer catalysts under ultrasound irradiation, demonstrating the importance of this compound in nucleophilic substitution reactions (Wang & Rajendran, 2007).

Conversion in Aqueous Alkaline Solutions

  • This compound and its derivatives are studied for their conversion in aqueous alkaline solutions under heat treatment, supporting the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).

Cardiotropic Drug Development

  • Derivatives of this compound, like 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, are studied for their cardiotropic effects, indicating potential in drug development (Ivkin & Karpov, 2022).

Electrosynthesis and Polymer Characterization

  • Polymers synthesized from 1-methoxy-4-ethoxybenzene (a related compound) demonstrate the versatility of this compound in polymer science, particularly in electrosynthesis and structural characterization (Moustafid et al., 1991).

Liquid Crystal Research

  • Study of compounds like 4-n-ethoxy-4'-cyanobiphenyl, derived from ethoxybenzene, contributes to understanding the electronic structure and properties of liquid crystals (Tiwari et al., 2020).

Synthesis of Block Copolymers

  • Reactions of ethoxybenzenes, closely related to this compound, are key in synthesizing functionalized alkoxyamine initiators for block copolymers, demonstrating the compound's role in advanced polymer chemistry (Miura et al., 1999).

Corrosion Inhibition

  • Studies on N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-methoxybenzylidene)benzene-1,4-diamine), a derivative of this compound, show its effectiveness as a corrosion inhibitor for mild steel, highlighting its industrial application (Singh & Quraishi, 2016).

Nitrosobenzene Reduction by Thiols

  • The reaction of nitrosobenzenes with thiols, including benzenethiol derivatives, in alcoholic media reveals important biologically relevant pathways (Montanari et al., 1999).

Safety and Hazards

The safety data sheet (SDS) for 4-Ethoxybenzenethiol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . For detailed safety information, it’s recommended to refer to the SDS of the compound.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Ethoxybenzenethiol are currently unknown . Given its structural similarity to other benzenethiol derivatives, it may potentially influence pathways involving these compounds.

Action Environment

The action of this compound may be influenced by various environmental factors For instance, the pH and redox status of the environment could affect the reactivity of the thiol group Additionally, the presence of other molecules could influence its distribution and interactions within biological systems

Properties

IUPAC Name

4-ethoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWOIUVGAWIZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429307
Record name 4-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-09-2
Record name 4-Ethoxybenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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